3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

Catalog No.
S11564700
CAS No.
M.F
C26H21ClO4
M. Wt
432.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-di...

Product Name

3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

IUPAC Name

3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one

Molecular Formula

C26H21ClO4

Molecular Weight

432.9 g/mol

InChI

InChI=1S/C26H21ClO4/c1-16-21-12-13-24(30-15-23(28)19-8-10-20(27)11-9-19)17(2)25(21)31-26(29)22(16)14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3

InChI Key

BWZHGUOQSCMRPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4

3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the class of flavonoids, specifically the chromenone derivatives. Its molecular formula is C26H23ClO4C_{26}H_{23}ClO_4, and it features a complex structure that includes a chromenone core, a benzyl group, and an ethoxy side chain with a chlorophenyl substituent. The compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one can be attributed to the presence of functional groups such as the carbonyl and ether functionalities. Common reactions may include:

  • Nucleophilic substitutions: The carbonyl group can undergo nucleophilic attack, facilitating the formation of various derivatives.
  • Esterification: The compound can react with alcohols to form esters, which may enhance its solubility and bioavailability.
  • Reduction reactions: The carbonyl group can be reduced to an alcohol, potentially altering its biological activity.

Research indicates that compounds similar to 3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one exhibit various biological activities. These may include:

  • Antioxidant properties: Flavonoids are known for their ability to scavenge free radicals, contributing to cellular protection.
  • Anti-inflammatory effects: Some studies suggest that chromenone derivatives can inhibit inflammatory pathways.
  • Anticancer activity: Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines.

The synthesis of 3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions:

  • Formation of the chromenone core: This may involve cyclization reactions starting from appropriate phenolic precursors.
  • Introduction of the benzyl group: Benzyl halides can be used in nucleophilic substitution reactions on the chromenone.
  • Attachment of the ethoxy side chain: This can be achieved through etherification processes involving chlorinated phenolic compounds.

The unique structure of 3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one positions it for various applications:

  • Pharmaceuticals: As a potential lead compound in drug discovery for anti-inflammatory and anticancer agents.
  • Cosmetics: Due to its antioxidant properties, it may be incorporated into skincare formulations.
  • Agriculture: Possible use as a natural pesticide or growth enhancer based on its biological activity.

Interaction studies involving 3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one focus on its mechanism of action at the molecular level. These studies often examine:

  • Binding affinity: Assessing how well the compound interacts with specific biological targets such as enzymes or receptors.
  • Synergistic effects: Investigating potential combined effects with other therapeutic agents to enhance efficacy or reduce toxicity.

Several compounds share structural similarities with 3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one. Here are some notable examples:

Compound NameStructureUnique Features
3-benzyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-oneStructureContains a hydroxyl group which may enhance solubility and bioactivity.
3-benzylflavoneStructureLacks additional substituents that could influence biological activity.
7-hydroxyflavoneStructureKnown for strong antioxidant properties but lacks the chlorophenyl group.

These compounds highlight the unique aspects of 3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one, particularly its diverse functional groups that may contribute to distinct biological activities and applications in medicinal chemistry.

XLogP3

6.1

Hydrogen Bond Acceptor Count

4

Exact Mass

432.1128368 g/mol

Monoisotopic Mass

432.1128368 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-09

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